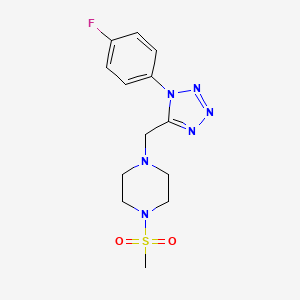
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C13H17FN6O2S and its molecular weight is 340.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23FN6O4S, with a molecular weight of approximately 410.4 g/mol. The structure features a tetrazole ring, a fluorophenyl group, and a methylsulfonyl substituent on the piperazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN6O4S |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine |
| CAS Number | 1049380-11-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : Achieved through cyclization reactions involving azides.
- Substitution Reactions : The introduction of the 4-fluorophenyl group is accomplished via nucleophilic substitution.
- Sulfonylation : The methylsulfonyl group is added through a sulfonylation reaction with appropriate reagents.
- Final Coupling : The final product is obtained by coupling the tetrazole derivative with the piperazine moiety under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter regulation, which may have implications in treating neurodegenerative diseases.
- Receptor Modulation : It exhibits affinity for sigma receptors, which are implicated in several neurological processes.
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound possess significant pharmacological effects:
- Anticholinesterase Activity : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties in animal models, showing promise in reducing cognitive decline .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Neurotransmitter Modulation :
- Anticancer Activity :
- In Vivo Efficacy :
科学的研究の応用
Antidepressant Activity
Research indicates that compounds similar to 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin and norepinephrine levels, which are critical in managing depression .
Anxiolytic Effects
The compound has been investigated for its anxiolytic effects, particularly in animal models. The structural similarity to other known anxiolytics suggests potential efficacy in reducing anxiety symptoms through modulation of neurotransmitter systems .
Anticonvulsant Properties
Preliminary studies have explored the anticonvulsant potential of this compound in picrotoxin-induced seizure models. The results indicate a significant reduction in seizure activity, suggesting that it may act on GABAergic pathways .
Mechanistic Insights
The pharmacological effects of the compound are believed to be linked to its interaction with various neurotransmitter receptors, including:
- Serotonin Receptors : Modulation of serotonin levels can influence mood and anxiety.
- GABA Receptors : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.
Data Table: Summary of Research Findings
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in This compound led to enhanced antidepressant activity in rodent models. The study highlighted the importance of the tetrazole moiety in achieving desired pharmacological effects .
Case Study 2: Anxiolytic Effects
In another investigation, the compound was tested alongside established anxiolytics. Results indicated comparable efficacy, with a notable reduction in anxiety-related behaviors observed through behavioral assays like the elevated plus maze .
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQVDONRBBBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













